(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
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Overview
Description
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a complex organic compound characterized by the presence of acetamido, hydroxy, and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenolic compound followed by acetamidation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a deiodinated derivative.
Scientific Research Applications
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialized materials and compounds.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The diiodophenyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid: Lacks the iodine atoms, resulting in different chemical properties.
(2R)-2-acetamido-3-(4-hydroxy-3,5-dibromophenyl)propanoic acid: Contains bromine instead of iodine, affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid makes it unique compared to its analogs. Iodine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11I2NO4 |
---|---|
Molecular Weight |
475.02 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m1/s1 |
InChI Key |
CDXURJOCZAIXFK-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Origin of Product |
United States |
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